![molecular formula C18H18N4O2S3 B2721897 1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226447-63-7](/img/structure/B2721897.png)
1-(2-(benzo[d]thiazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C15H16N2O3S2 and a molecular weight of 336.43 . It is related to a class of compounds that have shown potential for treating Type II diabetes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol-2-ylthio group, an acetyl group, a piperidine-4-carboxamide group, and a thiazol-2-yl group . The exact structure analysis is not provided in the available resources.Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
A study by Abdel‐Aziz et al. (2009) discusses the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, showcasing their potential in scientific research related to cardiovascular diseases Synthesis and anti-arrhythmic activity of some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives.
Antimicrobial and Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. A promising compound from this series showed activity against all tests, highlighting its potential as a novel Mycobacterium tuberculosis GyrB inhibitor Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .
Mode of Action
Compounds with similar structures have been shown to exhibit anticonvulsant activity . This suggests that 1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may interact with its targets to modulate neuronal activity, potentially reducing the occurrence of seizures.
Biochemical Pathways
Similar compounds have been shown to interact with epilepsy molecular targets, suggesting that this compound may affect pathways related to neuronal signaling and excitability .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, suggesting that this compound may have comparable characteristics .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .
Action Environment
Similar compounds have been studied in various environments, suggesting that this compound may have comparable characteristics .
properties
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c23-15(11-26-18-20-13-3-1-2-4-14(13)27-18)22-8-5-12(6-9-22)16(24)21-17-19-7-10-25-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCKAKMFAUFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
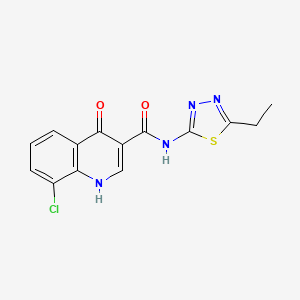
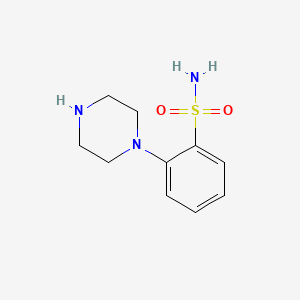

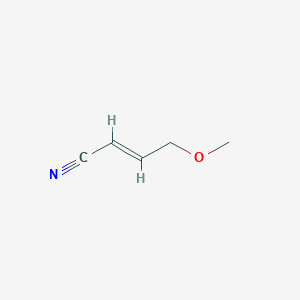
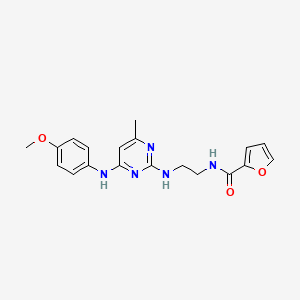
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2721830.png)

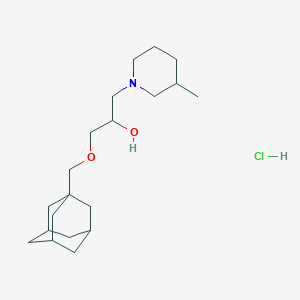
![N-(2-methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)oxy]benzamide](/img/structure/B2721833.png)
![13-Ethyl-8-(4-fluorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721836.png)